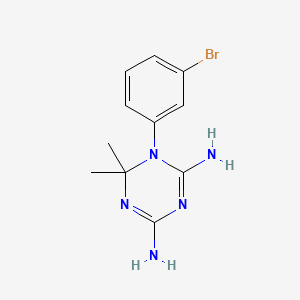1,3,5-Triazine-2,4-diamine, 1-(3-bromophenyl)-1,6-dihydro-6,6-dimethyl-
CAS No.: 24849-96-5
Cat. No.: VC20305472
Molecular Formula: C11H14BrN5
Molecular Weight: 296.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 24849-96-5 |
|---|---|
| Molecular Formula | C11H14BrN5 |
| Molecular Weight | 296.17 g/mol |
| IUPAC Name | 1-(3-bromophenyl)-6,6-dimethyl-1,3,5-triazine-2,4-diamine |
| Standard InChI | InChI=1S/C11H14BrN5/c1-11(2)16-9(13)15-10(14)17(11)8-5-3-4-7(12)6-8/h3-6H,1-2H3,(H4,13,14,15,16) |
| Standard InChI Key | KOOABGSEBLNWKJ-UHFFFAOYSA-N |
| Canonical SMILES | CC1(N=C(N=C(N1C2=CC(=CC=C2)Br)N)N)C |
Introduction
Chemical Identity and Structural Characterization
Molecular Formula and Physicochemical Properties
The compound’s molecular formula is C₁₁H₁₄BrN₅, with a molecular weight of 296.17 g/mol as confirmed by PubChem . Discrepancies in molecular weight reports (e.g., 546.06 g/mol in supplier databases) likely arise from misannotations or formulation errors, emphasizing the need for verification via authoritative sources. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 890148-78-4 | |
| IUPAC Name | 2-N-(3-bromophenyl)-4,4-dimethyl-1H-1,3,5-triazine-2,6-diamine | |
| SMILES | CC1(N=C(NC(=N1)NC2=CC(=CC=C2)Br)N)C | |
| InChIKey | ODCAEXNEGXTNBY-UHFFFAOYSA-N |
Structural Features
The 1,3,5-triazine core is substituted at the 2- and 4-positions with amino groups, while the 1-position bears a 3-bromophenyl ring. The 6-position is functionalized with dimethyl groups, conferring steric bulk and influencing binding interactions . X-ray crystallography and NMR studies of analogous triazines reveal planar geometries stabilized by intramolecular hydrogen bonding .
Synthesis and Analytical Characterization
Synthetic Routes
The compound is synthesized via sequential nucleophilic substitutions on cyanuric chloride (1,3,5-trichloro-1,3,5-triazine). A representative pathway involves:
-
Amination: Reaction of cyanuric chloride with 3-bromoaniline to introduce the aryl group.
-
Dimethylation: Quaternization at the 6-position using methylating agents (e.g., dimethyl sulfate).
-
Final Amination: Substitution of remaining chlorines with ammonia or amines .
Yields range from 42–82%, depending on reaction conditions (solvent: DMF/acetonitrile; temperature: 0–80°C) .
Analytical Data
-
¹H NMR: Signals at δ 2.1 ppm (singlet, 6H, CH₃), δ 6.8–7.4 ppm (multiplet, 4H, aromatic H).
-
HPLC Purity: >95% (TCI Chemicals).
Pharmacological Properties and Mechanism of Action
Adenosine Receptor Binding Affinity
In radioligand binding assays, derivatives of this compound exhibit nanomolar affinities for hA₁ and hA₃ adenosine receptors (Table 1) .
| Compound | hA₁AR (Kᵢ, nM) | hA₃AR (Kᵢ, nM) | Selectivity (hA₁/hA₃) |
|---|---|---|---|
| 9a | 12.4 ± 1.2 | 73.5 ± 6.8 | 5.93 |
| 11b | 8.9 ± 0.9 | 15.1 ± 1.4 | 1.70 |
9a and 11b demonstrate dual receptor modulation, while 9c (Kᵢ = 5.2 nM at hA₁AR) shows subtype selectivity .
Anticancer Activity
In A549 and NCI-H1299 lung cancer cells, 9c reduces viability to 59.9% and 68.8%, respectively, at 25 μM. Mechanistic studies reveal:
-
ROS Generation: 2.5-fold increase in intracellular ROS (flow cytometry) .
-
Apoptosis Induction: Caspase-3/7 activation and DNA fragmentation .
Molecular Docking and Structure-Activity Relationships
Binding Mode Predictions
Docking studies using hA₁AR (PDB: 5N2S) identify critical interactions:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume